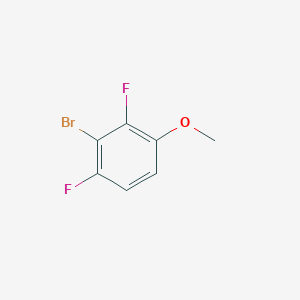

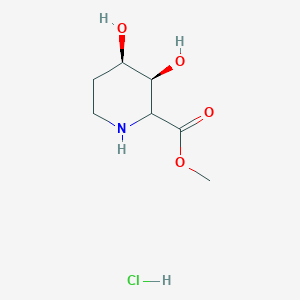

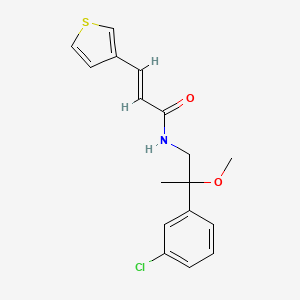

![molecular formula C14H10BrNO6S B2528572 2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid CAS No. 37088-38-3](/img/structure/B2528572.png)

2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of brominated benzoic acid derivatives can involve various steps, including bromination, carbonylation, and functional group transformations. For instance, the paper titled "Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid" describes a six-step synthesis process starting from dimethyl terephthalate, which includes nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . This process could potentially be adapted for the synthesis of 2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid by incorporating steps for the introduction of the sulfamoyl group and the second carboxylic acid function.

Molecular Structure Analysis

The molecular structure of brominated benzoic acid derivatives can be elucidated using techniques such as X-ray crystallography. For example, the paper "Crystal structure of 2-(2,6-Dichlorophenylcarbamoyl)benzoic acid" provides insights into the crystal structure of a dichlorophenylcarbamoyl benzoic acid, showing that the carboxylic acid group lies in the plane of the attached benzene ring and forms hydrogen-bonded cyclic dimers . Similar structural features might be expected for 2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid, with potential intramolecular and intermolecular hydrogen bonding.

Chemical Reactions Analysis

The reactivity of brominated benzoic acid derivatives can be influenced by the presence of electron-withdrawing or electron-donating substituents. The paper "Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate" discusses the derivatization of carboxylic acids for spectrophotometric detection, which involves the reaction of carboxylate salts with an alkylating agent . This suggests that the carboxylic acid groups in 2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid could undergo similar reactions, potentially affecting its reactivity in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoic acid derivatives can be determined through various analytical techniques. The paper "Synthesis, Characterization and Biological Activity Studies of Cadmium (II) Complex Derived from Azo Ligand 2-[2-(5-Bromo Thiazolyl) Azo]-5-Dimethyl Amino Benzoic Acid" describes the use of techniques such as NMR, FT-IR, UV-Vis, and XRD to characterize the structure and properties of a brominated azo benzoic acid derivative and its metal complex . These techniques could be applied to 2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid to determine its solubility, melting point, and other relevant physical properties, as well as to confirm its molecular structure.

Applications De Recherche Scientifique

Environmental Degradation and Treatment of Pollutants

Research on the microbial degradation of polyfluoroalkyl chemicals highlights the environmental fate and effects of such compounds. Microbial degradation pathways, defluorination potential, and novel degradation intermediates of polyfluoroalkyl and perfluoroalkyl chemicals are essential for evaluating environmental impacts (Liu & Avendaño, 2013).

Antioxidant, Antimicrobial, and Cytotoxic Activity

The structure-related bioactivity of carboxylic acids has been investigated, revealing that structural differences significantly influence their antioxidant, antimicrobial, and cytotoxic activities. This study underscores the importance of structural analysis in determining the biological activity of compounds (Godlewska-Żyłkiewicz et al., 2020).

Bioaccumulation and Environmental Persistence

A critical review of perfluorinated acids, including carboxylates and sulfonates, addresses their bioaccumulation potential, comparing them with regulatory criteria and persistent lipophilic compounds. This research provides insights into the environmental behavior and regulation of persistent pollutants (Conder et al., 2008).

Sulfur Chemistry in Acid Gas Treatment

Advancements in sulfur chemistry for treating acid gases suggest the importance of understanding the chemistry and kinetics of sulfur compounds in environmental and industrial processes. The study reviews the treatment of acid gases and the role of sulfur chemistry in improving the efficiency and quality of sulfur recovery (Gupta et al., 2016).

Pharmacokinetics and Toxicology

The pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances, including those with benzofuran structures, have been reviewed to understand their health risks better. This research emphasizes the need for detailed toxicological studies to evaluate the safety of such compounds (Nugteren-van Lonkhuyzen et al., 2015).

Propriétés

IUPAC Name |

2-bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO6S/c15-11-6-5-8(7-10(11)14(19)20)23(21,22)16-12-4-2-1-3-9(12)13(17)18/h1-7,16H,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAONMNLMUJUFDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

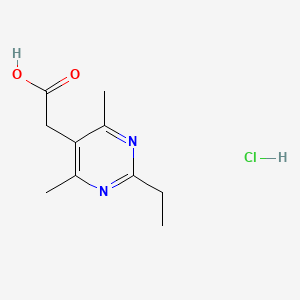

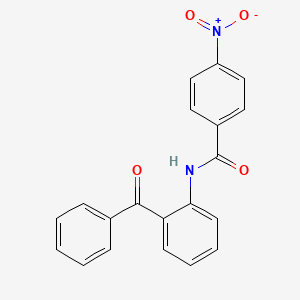

![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine](/img/structure/B2528492.png)

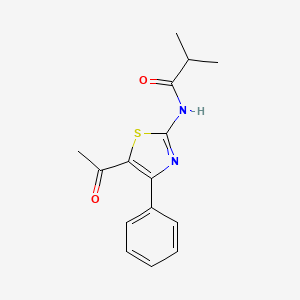

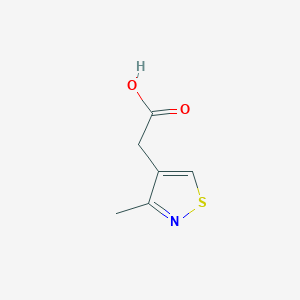

![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2528494.png)

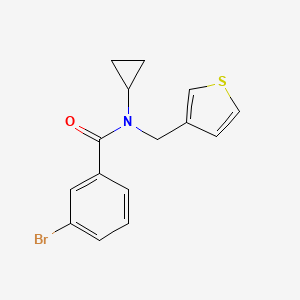

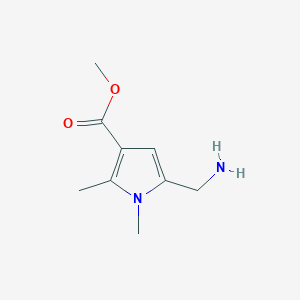

![(4-Fluorophenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2528500.png)

![5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2528502.png)

![N-(3-chloro-4-fluorophenyl)-2-[3-(3-methylphenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2528512.png)